2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
The compound 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a thienopyrimidinone derivative characterized by a fused bicyclic core (thieno[3,2-d]pyrimidin-4-one) substituted with a 4-nitrophenyl group at position 3 and a phenethyl acetamide moiety linked via a thioether bridge at position 2. The 4-nitrophenyl substituent may enhance electrophilicity and π-π stacking interactions, while the phenethyl group could improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c27-19(23-12-10-15-4-2-1-3-5-15)14-32-22-24-18-11-13-31-20(18)21(28)25(22)16-6-8-17(9-7-16)26(29)30/h1-9H,10-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNXZFKLMACPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thieno[3,2-d]pyrimidine moiety is often associated with antitumor properties due to its ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : Research has shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial activity. This compound may inhibit bacterial growth or act as a bacteriostatic agent, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Compounds containing similar functional groups have been reported to exhibit anti-inflammatory properties. This suggests that 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide may also modulate inflammatory pathways.
Case Studies
- Cytotoxicity Testing : In vitro studies have shown that similar thieno[3,2-d]pyrimidine compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Testing : A study demonstrated that derivatives of this class inhibited the growth of Gram-positive and Gram-negative bacteria in culture conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (–S–) group in the molecule is susceptible to nucleophilic substitution. For example:
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Displacement of the thio group by nucleophiles such as amines or alcohols under basic conditions, forming new C–N or C–O bonds.
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Thiol exchange reactions with mercaptans (RSH) in the presence of oxidizing agents.
Example Reaction:
Oxidation Reactions
The sulfur atom in the thioether and thioacetamide groups can undergo oxidation:
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Formation of sulfoxides () using mild oxidants like hydrogen peroxide () or meta-chloroperbenzoic acid (-CPBA).
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Further oxidation to sulfones () with stronger oxidants such as potassium permanganate ().
Example Pathway:
Hydrolysis Reactions
The acetamide group (–NHCO–) and ester-like linkages in related analogs are prone to hydrolysis:
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Acid- or base-catalyzed hydrolysis of the acetamide moiety, yielding carboxylic acid derivatives .
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Ring-opening reactions of the tetrahydrothieno[3,2-d]pyrimidine core under extreme pH conditions.
Example Hydrolysis:
Nitrophenyl Reduction
The 4-nitrophenyl group can be reduced to an amine under catalytic hydrogenation () or with reducing agents like tin(II) chloride () .
Reaction:
Acetamide Alkylation
The phenethylacetamide side chain may undergo alkylation at the nitrogen atom using alkyl halides or epoxides.
Comparative Reactivity of Structural Analogs
The reactivity of this compound aligns with related thieno[3,2-d]pyrimidine derivatives. Key comparisons include:
Challenges and Research Gaps
While the compound’s reactivity is inferred from structural analogs, experimental data specific to this molecule remain limited. Further studies are needed to:
Comparison with Similar Compounds
Key Observations :
- The 4-nitrophenyl group enhances electron-withdrawing effects, which may improve interaction with catalytic lysine residues in kinases, a feature absent in methyl- or ethyl-substituted analogs .
- The phenethyl acetamide side chain likely increases lipophilicity (clogP ~3.5 estimated) compared to mesityl or simpler acetamide derivatives, suggesting better blood-brain barrier penetration .
Q & A
Q. What are the standard synthetic routes for preparing 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux conditions .
- Step 2 : Introduction of the 4-nitrophenyl group at position 3 of the thienopyrimidine core using nucleophilic substitution or coupling reactions, often catalyzed by triethylamine in dimethylformamide (DMF) .
- Step 3 : Thioether linkage formation between the thienopyrimidine and phenethylacetamide moieties using coupling agents like carbodiimides, with reaction times optimized to 12–24 hours at 60–80°C .
Key Considerations : Solvent purity (e.g., anhydrous DMF) and inert atmospheres (N₂) are critical to avoid side reactions.
Q. How is the structural identity of this compound confirmed after synthesis?
Analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions (e.g., 4-nitrophenyl at δ 8.2–8.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~510.12) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) with fluorogenic substrates .
- Solubility Profiling : Measurement in PBS, DMSO, and ethanol to guide in vivo dosing .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step?
Methodological Approach :
- Catalyst Screening : Test bases (e.g., NaH vs. Et₃N) to enhance nucleophilicity of the thiol group .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .
- Temperature Gradients : Conduct reactions at 50°C, 70°C, and 90°C to identify ideal conditions for minimizing byproducts.
Data Analysis : Use DOE (Design of Experiments) software to model interactions between variables .
Q. What computational tools are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., EGFR or tubulin) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond acceptors .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
Q. How to resolve contradictions in biological activity data across different assays?
Case Study : If cytotoxicity varies between MTT and colony formation assays:
- Purity Reassessment : Verify compound integrity via HPLC and LC-MS to rule out degradation .
- Assay Replication : Repeat under standardized conditions (e.g., cell passage number, serum concentration).
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
Q. What strategies mitigate solubility challenges in in vivo studies?
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Formulation Optimization : Test co-solvents (e.g., Cremophor EL/PEG 400) or nanoparticle encapsulation .
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Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
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Solubility Table :
Solvent Solubility (mg/mL) PBS (pH 7.4) <0.1 DMSO >50 Ethanol ~10
Q. How to investigate metabolic stability in hepatic microsomes?
- Incubation Protocol : Incubate with human liver microsomes (HLM) and NADPH cofactor at 37°C for 60 minutes .
- Analytical Workflow : LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylation or nitro-reduction products) .
- Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the substrate depletion method .
Q. What are the recommended controls for assessing photodegradation?
- Light Exposure : Use a solar simulator (AM 1.5G spectrum) and monitor degradation via UV-Vis spectroscopy .
- Control Groups : Include dark-stored samples and antioxidants (e.g., ascorbic acid) to isolate light-induced effects .
- Degradation Products : Characterize by LC-HRMS and compare to synthetic standards .
Q. How to design a SAR study for derivatives of this compound?
Methodology :
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Core Modifications : Synthesize analogs with substituents at positions 3 (e.g., 4-cyanophenyl) and 6/7 (e.g., methyl groups) .
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Biological Testing : Rank analogs by IC₅₀ in cytotoxicity assays and correlate with descriptors (e.g., Hammett σ values) .
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SAR Table :
Derivative R₁ (Position 3) IC₅₀ (μM) LogP 1 4-NO₂-C₆H₄ 1.2 3.8 2 4-CN-C₆H₄ 0.8 3.5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
